4-[(Butan-2-yl)oxy]benzene-1,2-diamine
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Overview
Description
4-(Butan-2-yloxy)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms on the benzene ring is replaced by a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yloxy)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable benzene derivative. One common method is the reaction of 4-nitrophenol with butan-2-ol in the presence of a base to form 4-(butan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(butan-2-yloxy)aniline, which undergoes further amination to yield 4-(butan-2-yloxy)benzene-1,2-diamine .
Industrial Production Methods
Industrial production of 4-(Butan-2-yloxy)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yloxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(Butan-2-yloxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Butan-2-yloxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: The parent compound without the butan-2-yloxy group.
4-(Methoxy)benzene-1,2-diamine: A similar compound with a methoxy group instead of butan-2-yloxy.
4-(Ethoxy)benzene-1,2-diamine: A compound with an ethoxy group.
Uniqueness
4-(Butan-2-yloxy)benzene-1,2-diamine is unique due to the presence of the butan-2-yloxy group, which can influence its chemical reactivity and biological activity. This group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Properties
CAS No. |
86723-17-3 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-butan-2-yloxybenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-3-7(2)13-8-4-5-9(11)10(12)6-8/h4-7H,3,11-12H2,1-2H3 |
InChI Key |
NBVFCVJPKOAVGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
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